molecular formula C22H23N5O4S2 B2716122 5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 931324-60-6

5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2716122
CAS No.: 931324-60-6
M. Wt: 485.58
InChI Key: QWJBEHVLGYQLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 4-ethylphenyl sulfonyl substituent.

Properties

IUPAC Name

8-[10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-2-15-3-5-16(6-4-15)33(28,29)21-20-23-19(18-17(7-14-32-18)27(20)25-24-21)26-10-8-22(9-11-26)30-12-13-31-22/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJBEHVLGYQLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC6(CC5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

  • Molecular Formula : C19H24N4O4S
  • Molecular Weight : 396.49 g/mol
  • CAS Number : Not specifically listed; however, related compounds have CAS numbers that can be referenced for synthesis and procurement.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system and cancer biology. The presence of the thieno and triazolo moieties suggests potential activity as an anti-cancer agent and as a modulator of neurotransmitter systems.

1. Anti-Cancer Activity

Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that compounds with a similar thieno-triazole structure showed significant inhibition of cell proliferation in breast and lung cancer cell lines through apoptosis induction mechanisms .

2. Neuropharmacological Effects

The compound's potential as a neuroactive agent has been explored:

  • Compounds containing the azaspiro framework have been reported to act as sigma receptor ligands, which are implicated in neuroprotective effects and modulation of pain pathways .

3. Antimicrobial Properties

Some studies have suggested that thieno-triazole compounds possess antimicrobial properties:

  • In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

StudyFindings
Study on Cytotoxicity Showed significant cytotoxic effects on MCF-7 (breast cancer) cells with IC50 values in low micromolar range .
Sigma Receptor Binding Demonstrated high affinity for sigma receptors which could indicate potential use in treating neurodegenerative diseases .
Antibacterial Activity Identified effective inhibition against Staphylococcus aureus and E. coli strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. The versatility in the synthesis allows for the generation of various derivatives which can be screened for enhanced biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Activity : Research has shown that derivatives of thienotriazolopyrimidine compounds exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
  • Analgesic Properties : The compound has been identified as having analgesic effects in various animal models. Studies indicate that it can provide pain relief through mechanisms similar to those of traditional analgesics .
  • Anticancer Potential : Thienopyrimidine derivatives have been explored for their anticancer properties. The unique binding interactions facilitated by the spirocyclic structure may allow for targeted therapy against specific cancer types .

Material Science Applications

The structural properties of 5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine make it a candidate for developing advanced materials:

  • Electronic Materials : Its electronic properties could be harnessed in the design of organic semiconductors or photovoltaic devices.
  • Optical Applications : The compound's unique optical characteristics may be useful in creating materials for photonic applications .

Biological Studies

The compound can serve as a probe in biological studies to investigate:

  • Molecular Interactions : Understanding how this compound interacts with various enzymes and receptors can provide insights into its mechanism of action.
  • Pathway Modulation : By studying its effects on cellular processes, researchers can elucidate the pathways involved in inflammation and pain modulation .

Case Studies and Research Findings

Several studies have documented the efficacy of thienotriazolopyrimidine derivatives:

  • A study demonstrated that specific derivatives exhibited significant anti-inflammatory activity with minimal gastrointestinal toxicity compared to traditional NSAIDs .
CompoundActivity TypeReference
Thienotriazolopyrimidine 10aAnti-inflammatory
Thienotriazolopyrimidine 11cAnalgesic
8-(1,4-Dioxa...)Anticancer potential

Comparison with Similar Compounds

a) Pyrido[4,3-d]pyrimidine Derivatives (e.g., 9a, 10a,b)

  • Structure : These compounds feature a pyrido[4,3-d]pyrimidine core with spirocyclic or aryl-substituted groups. Unlike the target compound, they lack the triazolo ring and thiophene fusion.
  • Synthesis : Prepared via cyclization reactions of hydrazine derivatives with carbonyl compounds, differing from the thiophene-based pathways used for the target compound .

b) Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

  • Structure : These derivatives include a thiazole ring fused to triazolo-pyrimidine, contrasting with the thiophene-triazolo-pyrimidine core of the target compound.
  • Synthesis: Synthesized from 5-amino-2-(methylthio)thiazole-4-carboxamide via DMF/POCl3-mediated reactions, a method distinct from the spirocyclic incorporation in the target compound .

c) Benzofuran-Containing Thieno[2,3-b]pyridine Derivatives

  • Structure: These compounds integrate benzofuran and thieno-pyridine systems but lack the triazolo-pyrimidine and spirocyclic elements.
  • Synthesis: Derived from 5-benzofuran-2-yl-3-hydroxypropenone and heterocyclic amines, highlighting divergent synthetic routes compared to the target compound’s sulfonylation and spirocyclization steps .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthetic Method Inferred Bioactivity
Target Compound Thieno-triazolo-pyrimidine 1,4-Dioxaspiro[4.5]decane, 4-ethylphenyl sulfonyl Multi-step cyclization & sulfonylation Kinase inhibition (hypothetical)
Pyrido[4,3-d]pyrimidines Pyrido-pyrimidine Spirocyclic dihydrotriazolidine Hydrazine cyclization Antiviral (reported)
Thiazolo-triazolo-pyrimidines Thiazolo-triazolo-pyrimidine Piperazinyl, phenyl DMF/POCl3-mediated nitrile formation Antimicrobial (reported)
Benzofuran-thieno-pyridines Thieno-pyridine Benzofuran, tetrazolo rings Diazonium coupling & condensation Material science applications

Key Research Findings

Sulfonyl Group Impact : The 4-ethylphenyl sulfonyl moiety may improve metabolic stability and solubility relative to thiazolo-triazolo-pyrimidines, which rely on piperazinyl groups for solubility .

Synthetic Complexity: The target compound’s synthesis likely requires precise control over triazolo ring formation and spirocyclization, contrasting with the straightforward condensation routes for benzofuran-thieno-pyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.